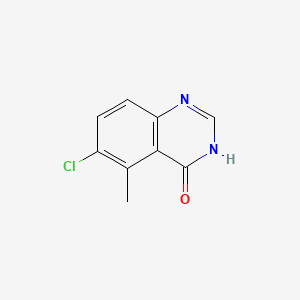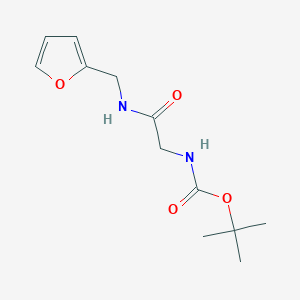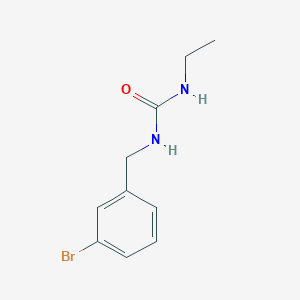
4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide is a chemical compound with the molecular formula C11H13ClN2O3S and a molecular weight of 288.75 g/mol This compound is of interest due to its unique structure, which includes a picolinamide moiety and a dioxidotetrahydrothiophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide typically involves the reaction of 4-chloropicolinic acid with 3-methyl-1,1-dioxidotetrahydrothiophene-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
For industrial-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The chlorine atom in the picolinamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to sulfides.
Substitution: Formation of various substituted picolinamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor or activator of specific biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide involves its interaction with specific molecular targets. For instance, it may act as an activator or inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 4-Chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide
Uniqueness
4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H13ClN2O3S |
|---|---|
Peso molecular |
288.75 g/mol |
Nombre IUPAC |
4-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H13ClN2O3S/c1-11(3-5-18(16,17)7-11)14-10(15)9-6-8(12)2-4-13-9/h2,4,6H,3,5,7H2,1H3,(H,14,15) |
Clave InChI |
WTVDOTBCSJXXIX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCS(=O)(=O)C1)NC(=O)C2=NC=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)









![1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B14909022.png)
![2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B14909024.png)
![Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14909028.png)
